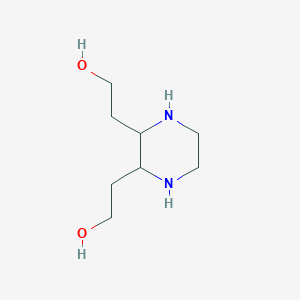
2,3-Piperazinediethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Piperazinediethanol is an organic compound with the molecular formula C8H18N2O2. It is a derivative of piperazine, featuring two ethanol groups attached to the piperazine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Piperazinediethanol can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Piperazinediethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethanol groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
2,3-Piperazinediethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and as a reagent in various biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,3-Piperazinediethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: This compound is structurally similar, with two hydroxyethyl groups attached to the piperazine ring.
Piperazine: The parent compound, piperazine, lacks the ethanol groups but shares the core piperazine structure.
Uniqueness
2,3-Piperazinediethanol is unique due to the presence of ethanol groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility and make it a valuable intermediate in various synthetic processes.
Propiedades
Número CAS |
4835-88-5 |
|---|---|
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethyl)piperazin-2-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c11-5-1-7-8(2-6-12)10-4-3-9-7/h7-12H,1-6H2 |
Clave InChI |
NINGMGSDVHJZHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C(N1)CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


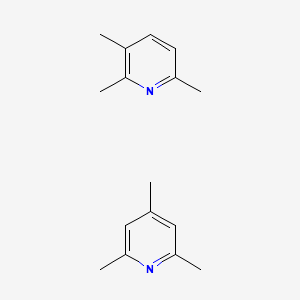
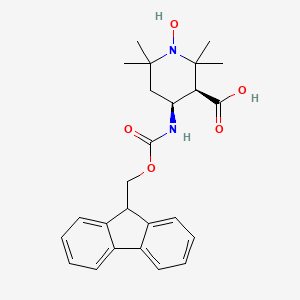
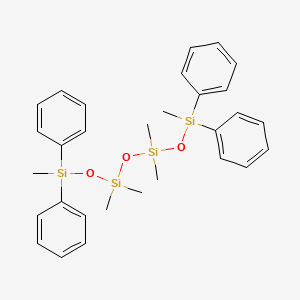
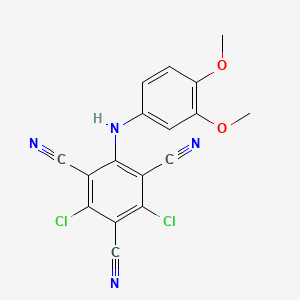
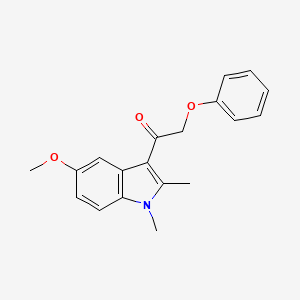
![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
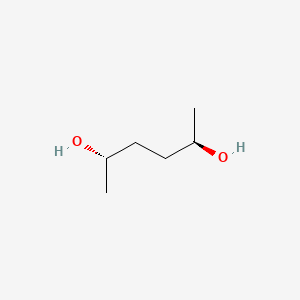
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
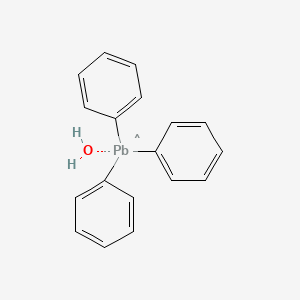
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
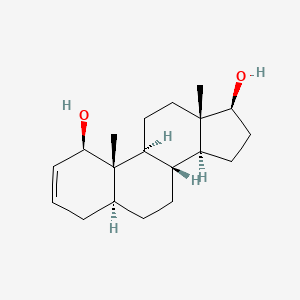
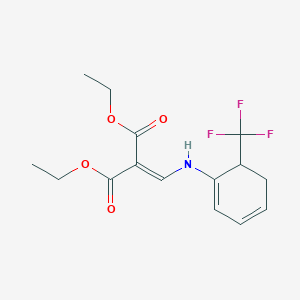
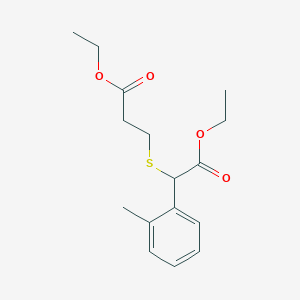
![1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)
